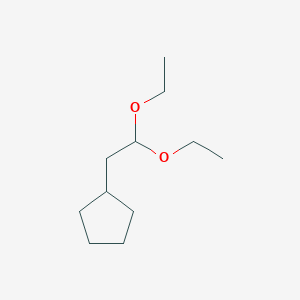
(2,2-Diethoxyethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)cyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)cyclopentane typically involves the reaction of cyclopentane with diethoxyethane under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxyethyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
Chemistry: (2,2-Diethoxyethyl)cyclopentane is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used to study the effects of cyclopentane derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which (2,2-Diethoxyethyl)cyclopentane exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Cyclopentanone: A cyclopentane derivative with a ketone group.
Uniqueness: (2,2-Diethoxyethyl)cyclopentane is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical and physical properties compared to other cyclopentane derivatives
Properties
CAS No. |
51007-64-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,2-diethoxyethylcyclopentane |
InChI |
InChI=1S/C11H22O2/c1-3-12-11(13-4-2)9-10-7-5-6-8-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
HYMHSLGTJPRJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1CCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




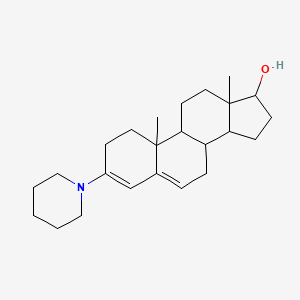






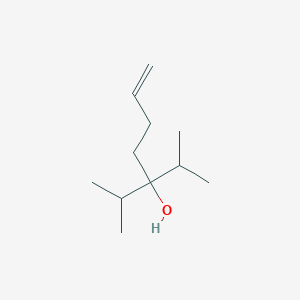
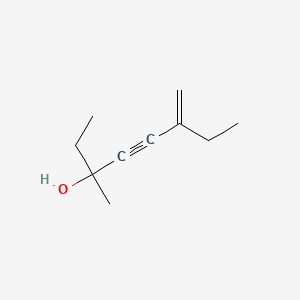
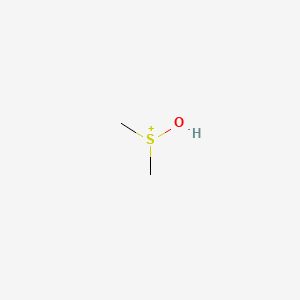
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

